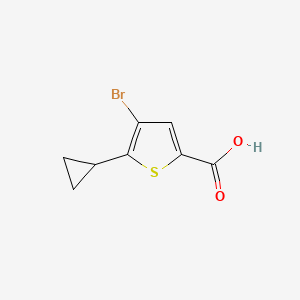

Acide 4-bromo-5-cyclopropylthiophène-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromine atom and a cyclopropyl group in the structure of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid imparts unique chemical properties that make it a valuable compound for various scientific research and industrial applications.

Applications De Recherche Scientifique

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: Employed in the development of organic semiconductors and conductive polymers.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mécanisme D'action

Target of Action

Similar compounds have been known to targetTyrosine-protein phosphatase non-receptor type 1 , which plays a crucial role in cellular processes such as cell growth and division, signal transduction, and gene transcription.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell growth and division, signal transduction, and gene transcription .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

Based on its potential target, it may modulate cellular processes such as cell growth and division, signal transduction, and gene transcription .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid typically involves the bromination of cyclopropylthiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Thiophene oxides or sulfoxides.

Reduction Products: Reduced thiophene derivatives.

Coupling Products: Biaryl compounds and other complex aromatic structures.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-chlorothiophene-3-carboxylic acid

- 4-Bromo-3-methylthiophene-2-carboxylic acid

- 5-Bromo-2-methylthiophene-3-carboxylic acid

Uniqueness

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in research and industry.

Activité Biologique

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a cyclopropyl group at the 5-position of the thiophene ring, with a carboxylic acid functional group at the 2-position. The molecular formula is C9H7BrO2S with a molecular weight of approximately 251.12 g/mol .

Research indicates that compounds similar to 4-bromo-5-cyclopropylthiophene-2-carboxylic acid can act as inhibitors for various enzymes, particularly those involved in metabolic pathways relevant to cancer cell proliferation.

Inhibition of Lactate Dehydrogenase (LDH)

One significant area of research is the inhibition of lactate dehydrogenase (LDH) , an enzyme that plays a crucial role in cancer metabolism. Inhibitors of LDH can disrupt the Warburg effect, where cancer cells preferentially convert glucose to lactate even in the presence of oxygen. This metabolic shift supports rapid cell growth and proliferation .

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma). These studies showed sub-micromolar suppression of cellular lactate output and significant inhibition of cell growth .

- The IC50 values for these compounds were reported to be in the nanomolar range, indicating potent anticancer activity.

- Mechanistic Insights :

Apoptosis Induction

Further investigations into apoptosis revealed that compounds related to this thiophene derivative could induce programmed cell death in cancer cells. For instance, studies indicated that certain derivatives led to an increase in early and late apoptosis rates compared to control groups .

Case Studies

Several case studies have focused on the biological activity of thiophene derivatives, including:

- Study on Aurora A Kinase Inhibition :

- A related compound was found to selectively inhibit Aurora A kinase, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in breast cancer cell lines (e.g., MCF-7). The IC50 for this compound was reported at approximately 168.78 µM , demonstrating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| LDH Inhibition | 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid | MiaPaCa-2 | <1 | Disruption of aerobic glycolysis |

| Apoptosis Induction | Related thiophene derivative | MCF-7 | 168.78 | Cell cycle arrest |

| Cytotoxicity | Various thiophene derivatives | A673 | <100 | Induction of apoptosis |

Propriétés

IUPAC Name |

4-bromo-5-cyclopropylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-5-3-6(8(10)11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVRPFJRNYGCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(S2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.